3-Amino-3-(1,3-thiazol-2-yl)propanamide

Lipophilicity Membrane permeability Drug discovery

3-Amino-3-(1,3-thiazol-2-yl)propanamide is a heterocyclic β‑amino amide featuring a thiazole ring at the C‑3 position. Its molecular formula is C₆H₉N₃OS (MW = 171.22 g mol⁻¹), and it contains a primary amine, a primary amide, and a 1,3‑thiazole core.

Molecular Formula C6H9N3OS
Molecular Weight 171.22 g/mol
Cat. No. B13303587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(1,3-thiazol-2-yl)propanamide
Molecular FormulaC6H9N3OS
Molecular Weight171.22 g/mol
Structural Identifiers
SMILESC1=CSC(=N1)C(CC(=O)N)N
InChIInChI=1S/C6H9N3OS/c7-4(3-5(8)10)6-9-1-2-11-6/h1-2,4H,3,7H2,(H2,8,10)
InChIKeyYYENZRBFQSMLJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-3-(1,3-thiazol-2-yl)propanamide (CAS 771522-44-2): Procurement-Grade Structural and Physicochemical Baseline


3-Amino-3-(1,3-thiazol-2-yl)propanamide is a heterocyclic β‑amino amide featuring a thiazole ring at the C‑3 position [1]. Its molecular formula is C₆H₉N₃OS (MW = 171.22 g mol⁻¹), and it contains a primary amine, a primary amide, and a 1,3‑thiazole core [1]. Computed physicochemical properties include a calculated XLogP3‑AA of −1.3, a topological polar surface area (TPSA) of 110 Ų, two hydrogen‑bond donors and four acceptors, and three rotatable bonds [1]. The compound is commercially available as a racemate in ≥95% purity from multiple suppliers .

Why In‑Class Thiazole‑Propanamide Analogs Cannot Be Considered Drop‑In Replacements for 3‑Amino‑3‑(1,3‑thiazol‑2‑yl)propanamide


Thiazole‑propanamide derivatives display steep structure‑activity relationships (SAR) in which even a single‑atom change to the thiazole ring or the C‑3 side chain dramatically alters target engagement, lipophilicity, and metabolic susceptibility [1][2]. For 3‑amino‑3‑(1,3‑thiazol‑2‑yl)propanamide, the free β‑amino group is a critical pharmacophoric element for both target recognition and downstream conjugation chemistry; replacing the amide with a carboxylic acid (see 3‑amino‑3‑(1,3‑thiazol‑2‑yl)propanoic acid) shifts the calculated log P by 1.6 log units (XLogP3‑AA: −1.3 vs. −2.9) [3], profoundly altering membrane permeability. Similarly, the regioisomeric N‑(thiazol‑2‑yl)‑β‑alaninamide exhibits a log P difference of 1.6 units (XLogP3: 0.3), illustrating how the position of the amide‑amine connectivity on the thiazole scaffold governs physicochemical properties that impinge on solubility, passive permeability, and ultimately, biological assay outcomes [4]. In short, generic substitution within this class is not supported by quantitative property or SAR evidence.

Quantitative Evidence Guide: Physicochemical, Stereochemical, and Procurement-Relevant Differentiation of 3‑Amino‑3‑(1,3‑thiazol‑2‑yl)propanamide Against Its Closest Analogs


Lipophilicity Differentiation: Computed Log P Comparison Against the Carboxylic Acid and Regioisomeric Analogs

3‑Amino‑3‑(1,3‑thiazol‑2‑yl)propanamide displays an XLogP3‑AA value of −1.3, which is 1.6 log units higher (more lipophilic) than the direct acid analog, 3‑amino‑3‑(1,3‑thiazol‑2‑yl)propanoic acid (XLogP3‑AA = −2.9) [1][2]. Conversely, the regioisomeric amide, 3‑amino‑N‑(thiazol‑2‑yl)propanamide, has an XLogP3 of 0.3, representing a 1.6‑log unit shift in the opposite direction [3]. This positions the target compound in a physicochemical window relevant for central nervous system (CNS) drug design where extremes of hydrophilicity or hydrophobicity would be disadvantageous.

Lipophilicity Membrane permeability Drug discovery

Topological Polar Surface Area and Hydrogen‑Bonding Capacity Versus the Carboxylic Acid Analog

The target compound has a computed TPSA of 110 Ų and 4 hydrogen‑bond acceptors, compared to 104 Ų and 5 hydrogen‑bond acceptors for the carboxylic acid analog [1][2]. The replacement of the carboxylic acid moiety with a carboxamide reduces H‑bond acceptor count by one, a subtle shift that can improve passive permeability while maintaining solubility. The regioisomer (N‑thiazol‑2‑yl) possesses a lower TPSA of 96.3 Ų, demonstrating how the amide‑amine connectivity alters polar surface area [3].

Polar surface area Hydrogen bonding Permeability

Chiral Integrity and Enantiomeric Options: Racemate vs. Single‑Enantiomer Procurement Considerations

3‑Amino‑3‑(1,3‑thiazol‑2‑yl)propanamide (CAS 771522‑44‑2) is supplied as the racemic mixture, while the individual enantiomers—(3S) (CAS 1568106‑69‑3) and (3R) (CAS 1568198‑03‑7)—are commercially available from specialized vendors . All three forms are offered at ≥95% purity. The racemate is generally less costly and more readily available in bulk, facilitating preliminary SAR or library synthesis, whereas the single enantiomers are essential for lead optimization where stereochemistry dictates biological activity, as documented for related thiazole‑derived enzyme inhibitors [1].

Chirality Enantiomeric purity Medicinal chemistry

Synthetic Versatility Advantage: Free Amine‑Containing Scaffold Versus Blocked Amine Analogs

The free β‑amino group of 3‑amino‑3‑(1,3‑thiazol‑2‑yl)propanamide is a versatile handle for amide bond formation, reductive amination, or sulfonamide coupling, enabling rapid diversification into compound libraries . In contrast, the N‑(thiazol‑2‑yl) regioisomer (CAS 1016878‑45‑7) has the amine at the terminus β‑ to the amide linkage, which results in a different spatial orientation and nucleophilicity profile [1]. This structural distinction affects the electronic environment of the reactive groups, important for medicinal chemists planning parallel synthesis or fragment‑based drug discovery.

Synthetic intermediate Amide coupling Peptidomimetic

Commercial Availability and Minimum Purity Standards Versus the 4‑Methyl Analog

3‑Amino‑3‑(1,3‑thiazol‑2‑yl)propanamide is stocked by multiple suppliers at ≥95% purity (AKSci, Leyan, AIFchem) . The closely related 4‑methyl analog (CAS 1535406‑32‑6) is also available at ≥95% but the methyl substituent increases MW to 185.25 g mol⁻¹ and raises the computed log P to −0.9 [1], which can alter solubility and off‑target profiles in screening cascades. The availability of the unsubstituted parent compound across several distributors reduces supply‑chain risk and facilitates multi‑site reproducibility studies.

Purity Procurement Supply chain

Class‑Level Evidence: Thiazole‑Propanamide Scaffolds as Privileged Kinase and Enzyme Inhibitor Motifs

While target‑specific quantitative biological data for 3‑amino‑3‑(1,3‑thiazol‑2‑yl)propanamide itself has not been reported, the thiazole‑propanamide scaffold is validated across multiple target classes. Substituted aminothiazoles have been disclosed as DGKζ inhibitors for immune‑oncology applications with IC₅₀ values in the sub‑micromolar range [1]. Structurally related 2‑aminothiazole propanamides exhibit AChE IC₅₀ values as low as 0.5 μM and BChE IC₅₀ as low as 0.9 μM [2]. Thiazole‑conjugated amino acid derivatives demonstrate moderate to good cytotoxicity against MCF‑7 and other cancer cell lines with IC₅₀ values in the 18–19 μM range [3]. This class‑level evidence supports the target compound as a credible intermediate for building focused libraries targeting these enzyme families.

Kinase inhibition DGKζ Antimicrobial Anticancer

High‑Value Application Scenarios for 3‑Amino‑3‑(1,3‑thiazol‑2‑yl)propanamide Based on Evidence‑Based Differentiation


Medicinal Chemistry: Fragment‑Based and Targeted Library Synthesis for CNS‑Penetrant Enzyme Inhibitors

The computed log P of −1.3 combined with a TPSA of 110 Ų situates the compound within the favorable CNS multiparameter optimization space. Its free β‑amino group allows direct conjugation to carboxylic acid‑containing fragments, making it an ideal central scaffold for generating focused libraries targeting acetylcholinesterase (AChE), butyrylcholinesterase (BChE), or diacylglycerol kinase zeta (DGKζ), as established by class‑level SAR [1][2].

Chiral Probe Development: Racemate as an Economical Precursor for Enantioselective SAR Studies

For academic groups or biotech companies with limited budgets, the racemic 3‑amino‑3‑(1,3‑thiazol‑2‑yl)propanamide (≥95% purity) serves as an affordable entry point for initial hit‑to‑lead exploration. When activity is confirmed, the individual (S)‑ and (R)‑enantiomers (both commercially available at ≥95% purity) can be procured for stereochemistry‑activity relationship studies, consistent with documented enantiomer‑specific potency differences in thiazole‑propanamide glucokinase activators [3].

Chemical Biology: Bifunctional Probe Conjugation via the Free Amine Handle

The free primary amine directly attached to the C‑3 carbon enables facile conjugation to biotin, fluorophores, or photoaffinity labels without the need for protecting‑group manipulation of the amide. This reactivity profile differs from the N‑(thiazol‑2‑yl) regioisomer, where the amine is positioned farther from the thiazole core, potentially altering the binding mode of resulting probes [4].

Procurement‑Driven Decision: Multi‑Vendor Availability for Reproducibility and Supply‑Chain Resilience

With ≥3 independent vendors offering ≥95% purity material, 3‑amino‑3‑(1,3‑thiazol‑2‑yl)propanamide provides significantly better supply‑chain security than its less‑stocked analogs, such as the regioisomer or 4‑methyl derivative. This multi‑vendor landscape supports competitive pricing, batch‑to‑batch reproducibility testing, and reduced lead times for laboratories scaling up from milligram‑ to gram‑scale synthesis .

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